Comparison of Alkyne Reactivity: Differential Hammett Substituent Constant (σp) Impact on Sonogashira Coupling Rates
The presence of the meta-fluoro (σm = 0.34) and para-bromo (σp = 0.23) substituents creates a unique net electron-withdrawing effect on the alkyne moiety. Compared to the unsubstituted parent phenylpropiolic acid (σp = 0.00), this compound exhibits a significantly increased Hammett σ constant (∑σ ≈ 0.57). This translates to a higher partial positive charge on the terminal alkyne carbon, which accelerates nucleophilic attack and oxidative addition steps in Sonogashira couplings [1]. In contrast, the 4-bromo-2-fluoro positional isomer places the strong -I fluoro group ortho to the alkyne, leading to steric hindrance that offsets electronic activation, often resulting in lower yields under identical conditions [2].
| Evidence Dimension | Hammett Substituent Constant (σp) influencing alkyne electrophilicity |
|---|---|
| Target Compound Data | ∑σ ≈ 0.57 (σm-F = 0.34, σp-Br = 0.23) |
| Comparator Or Baseline | Unsubstituted phenylpropiolic acid (∑σ = 0.00); 4-Bromo-2-fluorophenylpropiolic acid (∑σ ≈ 0.57 but with ortho steric effects) |
| Quantified Difference | Increased electrophilicity by ~0.57 σ units vs. baseline; improved coupling efficiency relative to ortho-substituted analog due to reduced steric hindrance |
| Conditions | Hammett equation applied to substituted phenylpropiolic acid derivatives in standard cross-coupling conditions (Pd/Cu catalyst, amine base) |
Why This Matters
This compound's substitution pattern provides an optimal balance of electronic activation and steric accessibility, making it a preferred choice for high-yielding Sonogashira couplings compared to ortho-substituted or unsubstituted analogs.
- [1] Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. View Source
- [2] PubChem. (n.d.). 3-(4-Bromo-2-fluorophenyl)prop-2-ynoic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
